5-Chloro-2-(naphthalen-2-yl)-1h-indene-1,3(2h)-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(naphthalen-2-yl)-1h-indene-1,3(2h)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-naphthylamine and 5-chloro-1-indanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C).
Reaction Steps: The reaction proceeds through a series of steps, including the formation of an intermediate compound, followed by cyclization and chlorination to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(naphthalen-2-yl)-1h-indene-1,3(2h)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted indene derivatives.
Scientific Research Applications
5-Chloro-2-(naphthalen-2-yl)-1h-indene-1,3(2h)-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(naphthalen-2-yl)-1h-indene-1,3(2h)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(naphthalen-2-yl)pyrimidine: Similar in structure but contains a pyrimidine ring instead of an indene ring.
2-(Naphthalen-2-yl)-1H-indene-1,3(2H)-dione: Lacks the chlorine atom present in 5-Chloro-2-(naphthalen-2-yl)-1h-indene-1,3(2h)-dione.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a naphthyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
33121-92-5 |
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Molecular Formula |
C19H11ClO2 |
Molecular Weight |
306.7 g/mol |
IUPAC Name |
5-chloro-2-naphthalen-2-ylindene-1,3-dione |
InChI |
InChI=1S/C19H11ClO2/c20-14-7-8-15-16(10-14)19(22)17(18(15)21)13-6-5-11-3-1-2-4-12(11)9-13/h1-10,17H |
InChI Key |
GJNAQAMMRXYLLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3C(=O)C4=C(C3=O)C=C(C=C4)Cl |
Origin of Product |
United States |
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